Protoxylocarpin A
Description
Properties
Molecular Formula |
C32H50O6 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27+,30-,31+,32-/m0/s1 |
InChI Key |
SXUJYCUCLFTRKW-CPFPZXGTSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
Canonical SMILES |
CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the molecular structure of Protoxylocarpin A?
- Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, MS, X-ray crystallography) and chromatographic analysis. For novel compounds like this compound, ensure:
- Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals using 2D experiments (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular formula and fragmentation patterns.
- X-ray Diffraction : For absolute configuration determination, single-crystal X-ray analysis is critical, requiring pure, crystalline samples .
- Data Reporting : Tabulate spectroscopic data (e.g., δ values, coupling constants) in supplementary materials to enable replication. Avoid redundancy in the main text .
Q. How should researchers design experiments to assess this compound’s preliminary bioactivity?
- Answer : Follow a tiered approach:
In Vitro Assays : Use cell-based models (e.g., cancer cell lines, microbial cultures) to screen for cytotoxicity or antimicrobial activity. Include positive/negative controls and dose-response curves .
Target Identification : Employ techniques like SPR (Surface Plasmon Resonance) or molecular docking to identify binding partners.
Statistical Validation : Replicate experiments ≥3 times and apply ANOVA or t-tests to confirm significance .
- Example Experimental Design Table :
| Assay Type | Model System | Concentration Range | Controls | Replicates |
|---|---|---|---|---|
| Cytotoxicity | HeLa cells | 0.1–100 µM | DMSO, Doxorubicin | n=4 |
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
- Answer : Contradictions often arise from variability in experimental conditions or biological models. To address this:
Meta-Analysis : Compare datasets across studies, noting differences in assay protocols, purity standards, or cell lines used .
Reproducibility Checks : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, solvent controls) .
Mechanistic Studies : Use knockout models or siRNA to validate target specificity, ruling off-target effects .
- Example Contradiction Analysis Workflow :
![Flowchart: Identify Variables → Standardize Protocols → Validate Mechanistically]
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : SAR requires systematic modification of functional groups. Key steps:
Retrosynthetic Analysis : Prioritize modular synthesis routes to enable late-stage diversification (e.g., Suzuki couplings for aryl modifications) .
Purity Control : Use HPLC (>95% purity) and characterize intermediates via NMR/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
